![molecular formula C8H17NO B1367191 3-(Cyclopentylamino)propan-1-OL CAS No. 55611-99-9](/img/structure/B1367191.png)
3-(Cyclopentylamino)propan-1-OL
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Overview
Description
Scientific Research Applications
Chemical Looping Approach for Propan-1-ol Production
A novel chemical looping approach has been investigated for the production of propan-1-ol from propylene . This process involves silver- and gold-based catalysts supported on SrFeO3−δ perovskite. The catalysts exhibit up to 70–80% selectivity towards propan-1-ol at temperatures between 260–300 °C, with minimal formation of the secondary alcohol, propan-2-ol .
Selective Oxidation of Propylene
The selective oxidation of propylene to create value-added C3 products like propan-1-ol is a significant challenge in heterogeneous catalysis . Silver-based catalysts on metal oxide supports have been widely investigated for this purpose, with the aim of improving selectivity towards C3 oxygenates .
Catalyst Characterization and Optimization
Characterization techniques such as X-ray diffraction (XRD), electron microscopy (SEM and STEM-EDS), and X-ray photoelectron spectroscopy (XPS) are used to optimize catalysts for the production of propan-1-ol . These methods help in understanding the catalyst structure and the surface interactions that lead to the selective formation of propan-1-ol.
Environmental Impact Reduction
The chemical looping approach for propan-1-ol production offers an environmentally friendly alternative to traditional methods. It avoids the use of chlorohydrin and hydroperoxide processes, which have associated environmental and economic issues .
Propylene Conversion Efficiency
Research aims to increase the conversion efficiency of propylene to propan-1-ol. Current methods achieve low propylene conversion rates (approximately 0.5–1.5%), indicating a need for further research and development in this area .
Mechanistic Studies
Understanding the mechanisms of propan-1-ol formation under chemical looping conditions is crucial. Studies suggest intermediates such as propylene oxide or allyl alcohol may play a role in the formation of propan-1-ol .
Safety and Hazards
The safety data sheet for 3-(Cyclopentylamino)propan-1-OL suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
properties
IUPAC Name |
3-(cyclopentylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-3-6-9-8-4-1-2-5-8/h8-10H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGWOXFZBHODPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506906 |
Source
|
Record name | 3-(Cyclopentylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)propan-1-OL | |
CAS RN |
55611-99-9 |
Source
|
Record name | 3-(Cyclopentylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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